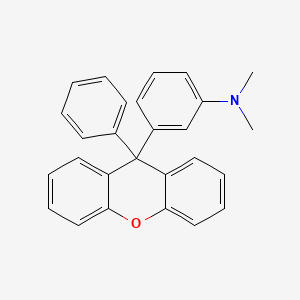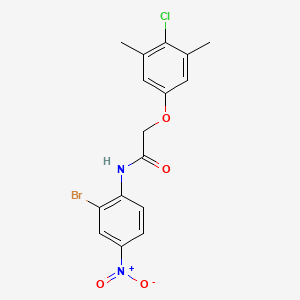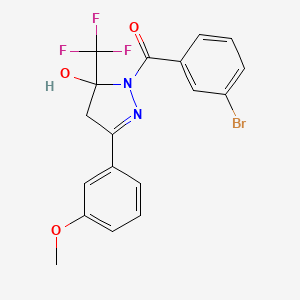
N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the late 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.
Mecanismo De Acción
DMXAA works by activating the innate immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn target and destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, DMXAA has been shown to induce fever, hypotension, and vascular leakage in preclinical models. These effects are thought to be related to the activation of the immune system and the release of cytokines such as TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXAA as a tool for cancer research is its ability to selectively target tumor cells while sparing normal cells. This makes it a promising candidate for use in cancer therapy. However, one of the limitations of DMXAA is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been found to have variable efficacy in different tumor models, which may limit its usefulness in certain types of cancer.
Direcciones Futuras
There are several areas of future research that could be pursued to further investigate the potential of DMXAA as a cancer therapy. One area of interest is the development of more effective methods for delivering DMXAA to tumors, such as nanoparticles or liposomes. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, further studies are needed to investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process that involves the reaction of 9-phenyl-9H-xanthene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline in the presence of a base such as triethylamine to yield DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse and rat models of cancer. DMXAA has been found to induce tumor necrosis and inhibit tumor growth through the activation of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).
Propiedades
IUPAC Name |
N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c1-28(2)22-14-10-13-21(19-22)27(20-11-4-3-5-12-20)23-15-6-8-17-25(23)29-26-18-9-7-16-24(26)27/h3-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSBTOZIWBFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)


![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)